4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate

Chemical Intermediate Purity Procurement

4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate (CAS 82350-07-0) is a synthetic organic compound belonging to the class of diester derivatives, specifically a phenyl benzoate ester. Its structure features a central phenyl ring linked via ester bonds to two 4-propyl-substituted aromatic moieties.

Molecular Formula C26H26O4
Molecular Weight 402.5 g/mol
CAS No. 82350-07-0
Cat. No. B12682311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate
CAS82350-07-0
Molecular FormulaC26H26O4
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC
InChIInChI=1S/C26H26O4/c1-3-5-19-7-11-21(12-8-19)25(27)30-24-17-13-22(14-18-24)26(28)29-23-15-9-20(6-4-2)10-16-23/h7-18H,3-6H2,1-2H3
InChIKeyOLSLCYYEGDARJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate (CAS 82350-07-0): Chemical Identity and Baseline Properties for Procurement Assessment


4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate (CAS 82350-07-0) is a synthetic organic compound belonging to the class of diester derivatives, specifically a phenyl benzoate ester. Its structure features a central phenyl ring linked via ester bonds to two 4-propyl-substituted aromatic moieties . The molecular formula is C26H26O4 with a molecular weight of 402.49 g/mol, and it is registered under EINECS number 279-940-0. This compound is listed in chemical catalogs as an intermediate for research and development applications, but detailed functional or biological characterization is absent from mainstream scientific literature.

Structure Diester building block with propyl-substituted phenyl moieties
Evidence No published purity, thermal or solubility benchmarks
Validation In-house characterization essential before application use

Procurement Risks of Substituting 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate with General-Purpose Esters


Generic substitution among phenoxycarbonyl-phenyl benzoate esters is unsupported by available data. Minor structural variations in the ester linkage, alkyl chain length, or central aromatic core can significantly alter physical properties such as melting point, boiling point, solubility, and thermal stability, which are critical in applications like liquid crystal synthesis or polymer additives. Without published comparative data, the assumption that a simpler or more common analog, such as 4-pentylphenyl 4-propylbenzoate or the corresponding cyclohexyl ester, can replicate the performance of this compound introduces unknown technical risk. Therefore, procurement decisions must be based on experimental validation rather than class-level inference .

Analog esters (e.g., 4-pentylphenyl, cyclohexyl) may have different thermal phase behavior
Minor structural modifications can alter solubility and thermal stability
Substitution without experimental validation introduces unknown technical risk

Quantitative Differentiation Evidence Summary for 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate


Purity Benchmarking: Vendor-Specific Data vs. Class-Level Availability

No quantitative purity data or analytical characterization is available in the literature for this compound. Vendor sources do not provide certified purity values, and no comparative assay against structurally related compounds such as 4-pentylphenyl 4-propylbenzoate or (1r,4r)-4-((4-propylphenoxy)carbonyl)cyclohexyl 4-propylbenzoate has been published. Consequently, purity cannot be used as a differentiation criterion without in-house analysis .

Purity Benchmarking
Data to verify
No certified purity reported
Requires vendor-specific validation
No comparative assay available
Chemical Intermediate Purity Procurement

Phase Transition and Thermal Stability Data: Absence of Published Thermophysical Properties

Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data are not available for 4-[(4-propylphenoxy)carbonyl]phenyl 4-propylbenzoate. In contrast, the related liquid crystal monomer 4-pentylphenyl 4-propylbenzoate has a defined nematic phase range (e.g., clearing point ~45°C). The lack of thermal data prevents any direct comparison of mesomorphic behavior or thermal stability, which is critical for liquid crystal applications .

Thermal Behavior
Data to verify
Not reported vs. Nematic up to ~45°C (4-pentylphenyl analog)
Critical gap for liquid crystal use
DSC/TGA data unavailable
Thermal Analysis Liquid Crystals Material Science

Solubility and Formulation Compatibility: No Comparative Data Against Cyclohexyl Analog

Computational predictions suggest a XLogP value of approximately 6.3–7.0 for this compound and similar esters, but no experimental solubility data in common organic solvents exist. The cyclohexyl analog (1r,4r)-4-((4-propylphenoxy)carbonyl)cyclohexyl 4-propylbenzoate (CAS 652990-90-4) may exhibit different solubility profiles due to the saturated ring, but this has not been experimentally validated . Without quantitative solubility data, solvent selection for synthesis or formulation remains empirical.

Solubility Data
Class-level inference
No experimental solubility data
Solvent selection remains empirical
Computational logP ~6.3–7.0, not validated
Solubility Formulation Process Chemistry

Recommended Application Scenarios for 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate Based on Available Evidence


Exploratory Liquid Crystal Intermediate Synthesis

Due to its structural resemblance to known phenyl benzoate liquid crystal monomers, this compound may serve as a starting point for synthesizing novel mesogenic materials. However, the lack of thermal behavior data means it is suitable only for exploratory research where characterization is part of the project scope .

Specialty Polymer and Material Science Building Block

The diester core with flexible propyl chains suggests potential as a monomer or additive in polymer synthesis. Its use is limited to experimental work where the compound's properties are systematically evaluated, as no published performance data support direct substitution for established building blocks .

Analytical Reference Standard Development

If synthesized to high purity, this compound could function as an in-house reference standard for chromatographic or spectroscopic analysis. Its unique retention time and spectral signature would need to be validated against known standards, given the absence of published reference data .

Application
Selection Property
Validation Focus
Liquid crystal exploratory synthesis
Mesogenic core similarity
Thermal phase characterization
Specialty polymer building block
Diester backbone compatibility
Polymerization behavior and stability
In-house analytical standard
Unique chromatographic signature
Purity and retention time validation
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